molecular formula C19H14ClN3O5S2 B2974358 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chlorobenzoate CAS No. 877651-17-7

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chlorobenzoate

Cat. No. B2974358
CAS RN: 877651-17-7
M. Wt: 463.91
InChI Key: ZJMPJOXDZSHKML-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a cyclopropanecarboxamido group, a thiadiazol group, a pyran ring, and a 2-chlorobenzoate group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as methyl 2-chlorobenzoate can be synthesized from 2-chlorobenzoyl chloride .

Scientific Research Applications

Photosynthetic Electron Transport Inhibition

Research has identified derivatives similar to the specified compound as potential inhibitors of photosynthetic electron transport. These inhibitors are valuable for their potential application in developing new herbicides. A study analyzed pyrazole derivatives, sharing structural similarities, for their inhibitory properties on the light-driven reduction of ferricyanide by isolated spinach chloroplasts, identifying compounds with significant inhibitory activity comparable to commercial herbicides like diuron and lenacil (Vicentini et al., 2005).

Antimicrobial and Anti-inflammatory Applications

Compounds bearing structural resemblances to 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chlorobenzoate have been synthesized and evaluated for their anti-inflammatory and analgesic activities. For instance, certain thiadiazole pyrazolene anthranilic acid derivatives have demonstrated significant anti-inflammatory and analgesic activities, indicating the potential of structurally related compounds in medical applications (Kumar, 2022).

Antitumor Agents

Benzothiazole derivatives structurally related to the chemical compound have shown selective cytotoxicity against tumorigenic cell lines, indicating potential applications as antitumor agents. A derivative designed for improved biological stability demonstrated an excellent in vivo inhibitory effect on tumor growth (Yoshida et al., 2005).

Fungicidal Activity

Research on 2-alkyl (alkythio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) related to the compound of interest has identified high fungicidal activity against rice sheath blight. These findings underscore the potential agricultural applications of structurally similar compounds in controlling major diseases affecting crops (Chen et al., 2000).

Antioxidant and Anticancer Properties

Studies have investigated the antioxidant properties and anticancer activities of triazolo-thiadiazoles, highlighting their potential in medicinal chemistry. One such study demonstrated the dose-dependent cytotoxic effect of these compounds on hepatocellular carcinoma cell lines, suggesting the therapeutic potential of related compounds (Sunil et al., 2010).

properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O5S2/c20-13-4-2-1-3-12(13)17(26)28-15-8-27-11(7-14(15)24)9-29-19-23-22-18(30-19)21-16(25)10-5-6-10/h1-4,7-8,10H,5-6,9H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMPJOXDZSHKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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